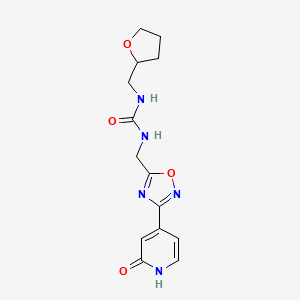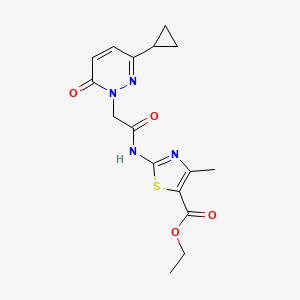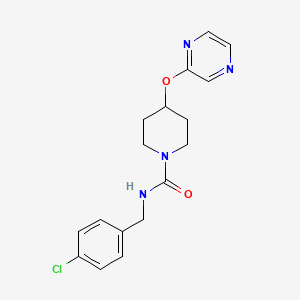
1-((3-(2-氧代-1,2-二氢吡啶-4-基)-1,2,4-噁二唑-5-基)甲基)-3-((四氢呋喃-2-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with a diverse set of potential applications in various fields. This compound, comprising a urea linkage, an oxadiazole ring, and a tetrahydrofuran moiety, exhibits unique properties that make it a valuable candidate for research and industrial applications.
科学研究应用
1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea finds applications across numerous scientific disciplines:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymeric compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps. Initially, the preparation of intermediates such as 2-Oxo-1,2-dihydropyridine and 1,2,4-oxadiazole is necessary. These intermediates are then coupled through various chemical reactions including condensation and cyclization to form the desired compound. Reagents such as thionyl chloride, triethylamine, and dimethylformamide are commonly employed, with reaction conditions often involving moderate to high temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Scaling up the production of 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea for industrial purposes necessitates robust and efficient processes. Continuous flow chemistry and catalytic systems are frequently used to achieve high throughput and reproducibility. This ensures the compound is produced consistently with minimal impurities.
化学反应分析
Types of Reactions: The compound is known to undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecular structure.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of a group in the molecule with another group.
Common Reagents and Conditions: Some of the commonly used reagents and conditions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: Depending on the conditions and reagents used, the major products can vary but often involve alterations to the oxadiazole or urea functionalities.
作用机制
The precise mechanism by which 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects is a topic of ongoing research. It is believed to interact with specific molecular targets, modulating pathways involved in biochemical processes. This interaction often involves hydrogen bonding, van der Waals forces, and covalent modifications, leading to changes in the activity of target proteins or enzymes.
相似化合物的比较
When compared to similar compounds, such as those containing either oxadiazole or urea functionalities but lacking the tetrahydrofuran moiety, 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea stands out due to its enhanced stability and reactivity. Other similar compounds include:
1-(2-Oxo-1,2-dihydropyridin-4-yl)-3-(2,4-dioxo-3-oxadiazolidin-5-yl)urea
1-(tetrahydrofuran-2-yl)-3-((4-(2-Oxo-1,2-dihydropyridin-3-yl)oxadiazol-5-yl)methyl)urea
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-11-6-9(3-4-15-11)13-18-12(23-19-13)8-17-14(21)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,15,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYEDPXAGGIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2989417.png)

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)



![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)


![1-(4-fluoro-3-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2989435.png)

